1-Methylethyl 5-nitro-2-furancarboxylate
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Overview
Description
Isopropyl 5-nitrofuran-2-carboxylate: is a chemical compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further esterified with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then esterified using isopropyl alcohol in the presence of an acid catalyst to yield isopropyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form dihydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Amino derivatives of the furan ring.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Isopropyl 5-nitrofuran-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: The compound’s antimicrobial properties are being explored for potential therapeutic applications, particularly in the treatment of infections resistant to conventional antibiotics .
Industry: In the industrial sector, isopropyl 5-nitrofuran-2-carboxylate is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of isopropyl 5-nitrofuran-2-carboxylate involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with bacterial enzymes, inhibiting essential processes such as DNA, RNA, and protein synthesis. This multi-targeted approach reduces the likelihood of resistance development .
Comparison with Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- Ethyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
Comparison: Isopropyl 5-nitrofuran-2-carboxylate is unique due to its isopropyl ester group, which can influence its solubility and reactivity compared to its methyl and ethyl counterparts. The presence of the isopropyl group may also affect the compound’s biological activity and pharmacokinetics .
Properties
CAS No. |
20001-37-0 |
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Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propan-2-yl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-5(2)13-8(10)6-3-4-7(14-6)9(11)12/h3-5H,1-2H3 |
InChI Key |
PZIXGNSUBWMPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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